molecular formula C13H18BrNO2 B2697975 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol CAS No. 414872-73-4

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B2697975
CAS No.: 414872-73-4
M. Wt: 300.196
InChI Key: BTUSEAUTVVPIJJ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol (CAS 414872-73-4) is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 . This piperidine derivative is of significant interest in advanced medicinal chemistry and neuroscience research, particularly in the development of novel dual-target therapeutics for pain management and opioid use disorder (OUD) . Recent scientific investigations focus on designing compounds that function as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. This dual-action mechanism aims to produce effective analgesia through MOR partial agonism while potentially reducing the misuse liability and addictive potential associated with traditional opioids via D3R antagonism . The structural motif of a substituted piperidine tethering a bromo-methoxy benzyl group is a key feature in these research efforts. As such, this compound serves as a valuable building block or reference standard for researchers engaged in synthesizing and evaluating new structural scaffolds to improve blood-brain barrier permeability and optimize central nervous system drug-like properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-5-4-11(14)7-10(13)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUSEAUTVVPIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and piperidin-3-ol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromo-2-methoxybenzyl chloride is added to a solution of piperidin-3-ol and potassium carbonate in DMF. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing new functional groups or modifying the aromatic system.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
SNAr with Amines Aniline, K₂CO₃, DMF, 80°C1-[(5-(Phenylamino)-2-methoxyphenyl)methyl]piperidin-3-olRequires electron-withdrawing groups (e.g., methoxy) to activate the ring for substitution .
Coupling Reactions Pd(PPh₃)₄, NaOAc, DMSO, 120°CBiaryl derivatives via Suzuki-Miyaura couplingBromine acts as a leaving group for cross-coupling with aryl boronic acids.
Halogen Exchange CuI, KI, DMF, 100°C1-[(5-Iodo-2-methoxyphenyl)methyl]piperidin-3-olFacile exchange under Ullmann conditions.

Reactions of the Piperidine Hydroxyl Group

The secondary alcohol on the piperidine ring participates in oxidation and protection-deprotection strategies.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Oxidation KMnO₄, H₂O, 25°C1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-oneForms a ketone; steric hindrance from the benzyl group slows reaction kinetics.
Silylation TBSCl, imidazole, DCMSilyl-protected derivativeEnhances solubility for subsequent reactions .
Esterification AcCl, pyridine, 0°C3-Acetoxy derivativeReversible under basic hydrolysis.

Modification of the Methoxy Group

The methoxy group on the aromatic ring can be demethylated or further functionalized.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Demethylation BBr₃, DCM, −78°C1-[(5-Bromo-2-hydroxyphenyl)methyl]piperidin-3-olQuantitative conversion to phenol; sensitive to over-reaction.
Nitration HNO₃, H₂SO₄, 0°C1-[(5-Bromo-2-methoxy-3-nitrophenyl)methyl]piperidin-3-olRegioselective para-nitration relative to the methoxy group.

Reduction of the Benzyl-Piperidine Moiety

The benzyl group and piperidine ring undergo hydrogenation or reductive amination.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Hydrogenation H₂ (1 atm), Pd/C, EtOH1-[(5-Bromo-2-methoxycyclohexyl)methyl]piperidin-3-olPartial saturation of the aromatic ring .
Reductive Amination NaBH₃CN, MeOH, NH₄OAcN-Alkylated derivativesIntroduces alkyl chains at the piperidine nitrogen.

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability and rearrangements.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Acidic Hydrolysis HCl (6M), refluxCleavage of the benzyl-piperidine bondForms 5-bromo-2-methoxybenzyl alcohol and piperidin-3-ol.
Base-Induced Elimination NaOH, EtOH, ΔDehydration to form an alkeneCompetes with oxidation under strong basic conditions.

Photochemical and Thermal Reactions

Light and heat induce unique transformations.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Photobromination Br₂, UV light, CCl₄Additional bromination at the meta positionLimited by steric effects from the existing substituents.
Thermal Decomposition 200°C, N₂ atmosphereDegradation into bromophenols and piperidine fragmentsObserved via TGA-MS .

Biological Derivatization

Enzymatic modifications highlight its potential in drug metabolism studies.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Cytochrome P450 Oxidation Human liver microsomesHydroxylated metabolites at the piperidine ringIdentified via LC-MS; CYP3A4/5 primarily involved .
Glucuronidation UDPGA, rat hepatocytesGlucuronide conjugateEnhances water solubility for excretion.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Producing alcohols or amines.
  • Substitution : Allowing for the formation of various substituted derivatives depending on the nucleophile used.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it exhibits activity against various pathogens, suggesting its potential use in developing new antimicrobial agents.
  • Antiviral Activity : Preliminary studies have shown promise in inhibiting viral replication, which could be beneficial in treating viral infections.

Medicine

This compound is being explored for therapeutic applications:

  • Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety. Studies indicate that it may modulate dopamine and serotonin pathways, which are crucial in mood regulation.
  • Potential Drug Development : The compound's unique structure allows for the exploration of new drug formulations targeting specific receptors involved in various diseases.

Industry

In industrial applications, this compound is utilized in:

  • Development of Specialty Chemicals : Its unique properties make it suitable for producing advanced materials used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies underscore the pharmacological potential of this compound:

  • Dopamine Receptor Modulation : A study demonstrated that this compound acts selectively on D3 receptors with an EC50 value around 710 nM, suggesting reduced risk for side effects associated with broader-spectrum dopaminergic therapies.
  • Impact on Mood Disorders : Investigations into its effects on serotonin pathways indicate potential therapeutic benefits for mood disorders, highlighting its role in alleviating symptoms of depression and anxiety.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-3-ol derivatives are structurally diverse, with variations in substituents impacting their physicochemical and biological properties. Below is a detailed comparison of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Applications References
This compound (Target) C₁₃H₁₈BrNO₂ 300.19 5-Bromo-2-methoxybenzyl Not explicitly reported (inferred CNS activity) -
1-(4-Methoxybenzyl)piperidin-3-ol C₁₃H₁₉NO₂ 221.30 4-Methoxybenzyl No activity reported; used as a synthetic intermediate
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol C₁₀H₁₇N₃O₂ 211.26 3-Ethyl-1,2,4-oxadiazole Building block for drug discovery
1-((6-Chloropyridin-3-yl)methyl)piperidin-3-ol dihydrochloride C₁₁H₁₇Cl₃N₂O 313.65 6-Chloropyridinyl + dihydrochloride salt No activity reported; analytical standard
(3R,4R)-4-Amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol (BMS-690514) C₂₀H₂₄N₈O₂ 408.46 Pyrrolotriazine core + 3-methoxyanilino group Anticancer agent (clinical candidate)
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride C₁₉H₃₀ClNO₃ 355.90 Phenoxyethoxyethyl chain Anticonvulsant and analgesic activity

Key Observations :

Substituent Effects: The bromo-methoxyphenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to simpler analogs like 1-(4-methoxybenzyl)piperidin-3-ol. This may enhance binding to hydrophobic targets (e.g., CNS receptors) .

Pharmacological Activity: BMS-690514 demonstrates the impact of complex substituents, where the pyrrolotriazine moiety and amino group confer anticancer activity via kinase inhibition . The phenoxyethoxyethyl chain in the anticonvulsant compound highlights the role of flexible alkyl-ether linkages in central nervous system (CNS) penetration.

Synthetic Routes :

  • Analogs like 1-((4'-chloro-3-methylbiphenyl-2-yl)methyl)piperidine are synthesized via Suzuki-Miyaura cross-coupling , suggesting similar methodologies could apply to the target compound.

Physicochemical Properties :

  • Crystalline forms of related compounds (e.g., in ) emphasize the importance of solid-state optimization for bioavailability, though data for the target compound are lacking.

Biological Activity

Introduction

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The starting materials include 5-bromo-2-methoxybenzyl chloride and piperidin-3-ol, with potassium carbonate as a base in dimethylformamide (DMF) as the solvent. The reaction conditions require heating to facilitate the formation of the desired compound.

Synthetic Route Overview

StepDescription
1 Combine 5-bromo-2-methoxybenzyl chloride with piperidin-3-ol.
2 Add potassium carbonate in DMF.
3 Heat the mixture to promote nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting a potential application in treating infections. The minimum inhibitory concentration (MIC) values for this compound against common pathogens like Staphylococcus aureus and Escherichia coli indicate strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer MDA-MB-231 cells. At concentrations as low as 1 μM, morphological changes were observed, and caspase-3 activity was significantly enhanced at higher concentrations (10 μM), confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. This includes inhibition of microtubule assembly, which is crucial for cell division and proliferation in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed that this compound had an MIC value of 0.0195 mg/mL against E. coli, demonstrating its strong antibacterial properties compared to other derivatives tested .

Study 2: Anticancer Potential

In another investigation focusing on breast cancer cells, the compound was shown to enhance apoptotic markers significantly. The study highlighted that at a concentration of 10 μM, it increased caspase activity by 1.33–1.57 times compared to control groups, indicating its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 5-bromo-2-methoxybenzaldehyde and piperidin-3-ol, followed by purification using column chromatography. Intermediates should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity. For example, tert-butyl carbamate derivatives (e.g., (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate) are useful for protecting amines during synthesis . Mass spectrometry (HRMS) and HPLC purity analysis (>98%) are critical for validating intermediates.

Q. How can the stereochemistry and crystal structure of this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For chiral centers, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, piperidin-3-ol derivatives have been evaluated in anticonvulsant models using isolated rat uterus assays or mouse ECG to assess adrenergic activity . Screen for kinase inhibition (e.g., sphingosine kinase 1) using fluorescence polarization assays, referencing selectivity ratios from compounds like RB-005 and RB-019 .

Advanced Research Questions

Q. How can conflicting bioactivity data between enantiomers be addressed?

  • Methodological Answer : Resolve enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer in parallel. For instance, in sphingosine kinase inhibitors, small structural changes (e.g., 3-OH vs. 4-OH piperidine) significantly alter selectivity . Use molecular docking (e.g., AutoDock Vina) to compare binding modes and validate with site-directed mutagenesis of target proteins.

Q. What experimental strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer : Optimize solvent systems (e.g., methanol/water gradients) and employ seeding techniques. If twinning occurs, use SHELXD for structure solution and refine with high-resolution data (<1.0 Å). For hygroscopic crystals, consider inert oil coating during data collection .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Step 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
  • Step 2 : Evaluate biodegradation using OECD 301F (manometric respirometry).
  • Step 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .

Q. What computational tools reconcile discrepancies in structure-activity relationships (SAR)?

  • Methodological Answer : Combine QSAR models (e.g., CoMFA) with molecular dynamics simulations to identify critical binding interactions. For example, in anticonvulsant analogs, the 5-bromo-2-methoxy group enhances lipophilicity, which can be quantified via partition coefficient (logD) measurements . Validate predictions with alanine scanning or free-energy perturbation (FEP) calculations.

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
  • Meta-Analysis : Use tools like ChemBL to aggregate data and apply statistical weighting for outliers .

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